Methyl 2,4,6-trichloronicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

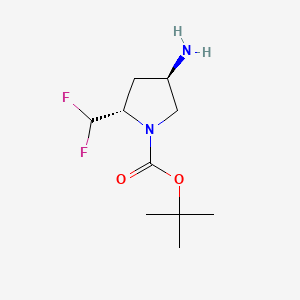

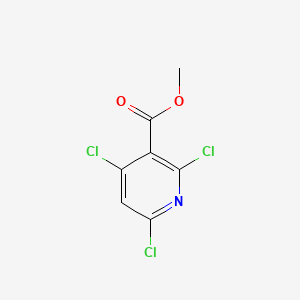

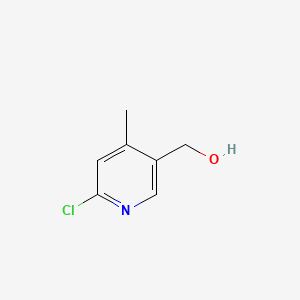

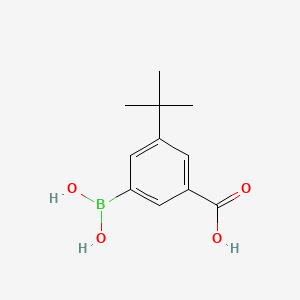

“Methyl 2,4,6-trichloronicotinate” is a chemical compound with the molecular formula C7H4Cl3NO2 . It has an average mass of 240.471 Da and a monoisotopic mass of 238.930756 Da .

Molecular Structure Analysis

“Methyl 2,4,6-trichloronicotinate” contains a total of 17 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

“Methyl 2,4,6-trichloronicotinate” has a molecular formula of C7H4Cl3NO2 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current literature .Aplicaciones Científicas De Investigación

Environmental Pollution

A study investigated the formation of 2,4,6-trichloroanisole (TCA) in surface waters, which is a process influenced by microbial activities, including bacteria, fungi, and algae like Chlorella vulgaris and Anabaena flos-aquae. This research highlights the environmental impact and transformation of chlorinated compounds similar to Methyl 2,4,6-trichloronicotinate in aquatic systems. The microbial O-methylation of chlorophenol precursors, including processes relevant to the compound of interest, suggests significant environmental interactions (Zhang et al., 2016).

OLED Technology

Research on triarylmethyl radicals, closely related to Methyl 2,4,6-trichloronicotinate, has shown promising applications in OLED technology. These radicals exhibit unique light-emitting properties, increasing OLED’s internal quantum efficiency potentially to 100%. Such materials offer new pathways for developing high-efficiency OLED devices (Luo et al., 2022).

Molecular Materials

The synthesis of novel bis and tris radicals derived from tris(2,4,6-trichlorophenyl)methyl radicals showcases the application of these compounds in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability, luminescent properties, and electrochemical amphotericity, indicating their potential in electronic and photonic applications (Castellanos et al., 2008).

Propiedades

IUPAC Name |

methyl 2,4,6-trichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAISDXHCRPYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745244 |

Source

|

| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4,6-trichloronicotinate | |

CAS RN |

1218994-35-4 |

Source

|

| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)